3-Hydroxyoctanoic Acid-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

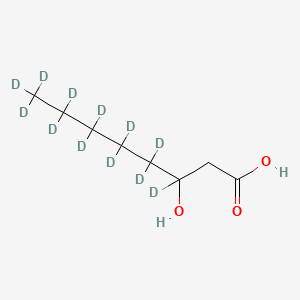

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

172.28 g/mol |

IUPAC Name |

3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |

InChI Key |

NDPLAKGOSZHTPH-SDFLALOFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O |

Canonical SMILES |

CCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxyoctanoic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic Acid-d12 is the deuterated form of 3-hydroxyoctanoic acid, a naturally occurring medium-chain fatty acid. In its non-deuterated form, it plays a significant role in various biological processes, most notably as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. The incorporation of twelve deuterium (B1214612) atoms into its structure makes this compound an invaluable tool in analytical and metabolic research, primarily as a stable isotope-labeled internal standard for mass spectrometry and as a tracer in metabolic flux analysis. This guide provides a comprehensive overview of its properties, synthesis, analytical applications, and biological significance.

Chemical and Physical Properties

This compound is characterized by the substitution of twelve hydrogen atoms with deuterium. This isotopic labeling minimally alters its chemical properties while significantly increasing its molecular weight, allowing for its differentiation from the endogenous, non-labeled form in analytical assays.

| Property | Value |

| Chemical Formula | C₈H₄D₁₂O₃ |

| Molecular Weight | 172.28 g/mol |

| CAS Number | 1215622-76-6 |

| Appearance | Pale Beige Waxy Solid |

| Purity | Typically >95% |

Synthesis of Deuterated Fatty Acids

Alternatively, biosynthetic routes can be employed. For example, microorganisms capable of producing polyhydroxyalkanoates (PHAs), such as Pseudomonas putida, can be cultured with deuterated precursors like deuterated octanoic acid. The resulting deuterated PHA polymer can then be hydrolyzed to yield deuterated 3-hydroxyalkanoic acids.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the analysis of 3-hydroxyoctanoic acid and other medium-chain fatty acids in biological samples. Its near-identical chemical behavior to the analyte of interest ensures accurate correction for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 3-Hydroxyoctanoic Acid in Plasma by GC-MS

This protocol outlines a general procedure for the quantification of 3-hydroxyoctanoic acid in a plasma sample using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization:

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the lipids, releasing the fatty acids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to convert the fatty acids to their volatile fatty acid methyl esters (FAMEs).

-

Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms or equivalent capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 3-hydroxyoctanoic acid methyl ester and its d12-labeled counterpart.

-

4. Data Analysis:

-

A calibration curve is generated by analyzing standards containing known concentrations of 3-hydroxyoctanoic acid and a fixed concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to create the calibration curve.

-

The concentration of 3-hydroxyoctanoic acid in the unknown samples is then determined from this curve.

Biological Significance and Signaling Pathways

3-Hydroxyoctanoic acid is a ligand for the G protein-coupled receptor HCA3. The activation of HCA3 is primarily associated with the inhibition of lipolysis in adipocytes. This signaling cascade is initiated by the coupling of the receptor to an inhibitory G protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Beyond this primary pathway, activation of HCA3 has also been shown to trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This can occur through pathways involving phospholipase C (PLC), protein kinase C (PKC), and the transactivation of the epidermal growth factor receptor (EGFR).

Diagrams of Signaling Pathways and Experimental Workflows

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of 3-Hydroxyoctanoic Acid-d12. This deuterated stable isotope is a crucial tool for researchers in various fields, including metabolic research, drug development, and diagnostics.

Core Chemical Properties

This compound is a deuterated form of 3-hydroxyoctanoic acid, a naturally occurring beta-hydroxy fatty acid. The incorporation of twelve deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Hydroxycaprylic Acid-d12, β-Hydroxyoctanoic Acid-d12, (+/-)-3-Hydroxyoctanoic Acid-d12 | [1](2) |

| Molecular Formula | C₈H₄D₁₂O₃ | (--INVALID-LINK----INVALID-LINK-- |

| Molecular Weight | 172.28 g/mol | (--INVALID-LINK----INVALID-LINK-- |

| CAS Number | 1215622-76-6 | [1](2) |

| Appearance | Pale Beige Waxy Solid | [1](2) |

| Storage Conditions | 2-8°C in a refrigerator under an inert atmosphere. | [1](2) |

| Primary Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in metabolic studies. | [1](2) |

Experimental Protocols

Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices using GC-MS

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous 3-hydroxyoctanoic acid in biological samples such as plasma, serum, or cell culture media. The method is based on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Materials:

-

This compound (internal standard)

-

3-Hydroxyoctanoic acid (for calibration standards)

-

Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade)

-

Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Nitrogen gas

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Plasma/Serum: To 500 µL of plasma or serum, add a known amount of this compound internal standard solution.[3] For the analysis of total 3-hydroxyoctanoic acid (free and esterified), the sample should be hydrolyzed by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[3] Acidify the sample with 6 M HCl.[3]

-

Cell Culture Media: To 4 mL of cell culture medium, add a known amount of this compound internal standard solution and acidify with 250 µL of 6 N HCl.[3]

-

-

Extraction:

-

Derivatization:

-

To the dried extract, add 100 µL of BSTFA with 1% TMCS.[3]

-

Vortex and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[3]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Example GC-MS Parameters: [3]

-

Column: HP-5MS capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 minutes.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the TMS derivatives of 3-hydroxyoctanoic acid (e.g., m/z 233) and this compound (e.g., m/z 235).[3]

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of 3-hydroxyoctanoic acid standard, each spiked with the same amount of this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.

-

Determine the concentration of 3-hydroxyoctanoic acid in the samples by comparing their peak area ratios to the calibration curve.

-

Below is a visual representation of the experimental workflow:

Biological Context and Signaling Pathway

The non-deuterated form, 3-hydroxyoctanoic acid, is a metabolite of medium-chain fatty acid oxidation and has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[4][5] HCA3 is a G-protein coupled receptor (GPCR) predominantly expressed on adipocytes.[4][5]

Activation of HCA3 by 3-hydroxyoctanoic acid initiates a signaling cascade through a Gi-type G protein.[4][5] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), ultimately resulting in the inhibition of lipolysis (the breakdown of fats).[4][5] This positions 3-hydroxyoctanoic acid as a signaling molecule involved in the regulation of fat metabolism.

The signaling pathway is illustrated below:

References

- 1. Adenylyl Cyclase Function & Pathway | Study.com [study.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adenylyl cyclase signalling complexes - Pharmacological challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Hydroxyoctanoic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Hydroxyoctanoic Acid-d12, a deuterated analogue of 3-hydroxyoctanoic acid. This isotopically labeled compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development applications, including metabolomics and pharmacokinetic studies. This document outlines both a plausible chemical synthesis route and a potential biotechnological approach, followed by detailed purification and analytical characterization methodologies.

Synthesis of this compound

Two primary approaches are presented for the synthesis of this compound: a chemical synthesis via the Reformatsky reaction and a biotechnological method involving the hydrolysis of a deuterated polymer.

Chemical Synthesis: The Reformatsky Reaction

The Reformatsky reaction offers a classical and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the desired β-hydroxy acid. To synthesize this compound, this reaction would involve the condensation of a deuterated aldehyde (hexanal-d11) with a deuterated α-halo ester (ethyl bromoacetate-d2) in the presence of activated zinc.

Proposed Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Reformatsky reaction with aliphatic aldehydes can be adapted for this synthesis.

Materials:

-

Hexanal-d11

-

Ethyl bromoacetate-d2

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents).

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to the flask.

-

Initiation: In the dropping funnel, prepare a solution of hexanal-d11 (1.0 equivalent) and ethyl bromoacetate-d2 (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is initiated by gentle heating.

-

Addition: Once the reaction has started (indicated by a gentle reflux), add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxyoctanoate-d12.

-

Hydrolysis: The crude ester is then hydrolyzed by refluxing with an excess of aqueous HCl (e.g., 6 M) for several hours.

-

Final Extraction: After cooling, the acidic solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield crude this compound.

Biotechnological Synthesis via Hydrolysis of Deuterated Polyhydroxyalkanoate (PHA)

A biotechnological route involves the cultivation of a suitable bacterium, such as Pseudomonas oleovorans, on a deuterated carbon source to produce a deuterated polyhydroxyalkanoate (PHA) polymer. The desired this compound monomer can then be obtained by the hydrolysis of this polymer.

Experimental Workflow:

Caption: Biotechnological production of this compound.

Experimental Protocol (Adapted from non-deuterated methods):

-

Fermentation: Cultivate Pseudomonas oleovorans in a minimal salts medium with deuterated octanoic acid as the primary carbon source to promote the accumulation of deuterated PHA.

-

Polymer Extraction: After cultivation, harvest the bacterial cells and extract the deuterated PHA polymer using a suitable solvent (e.g., chloroform).

-

Acid Methanolysis: The extracted polymer is then subjected to acid methanolysis (e.g., using sulfuric acid in methanol) to yield a mixture of deuterated 3-hydroxyalkanoic acid methyl esters.

-

Saponification: The methyl ester of this compound is then saponified using a base (e.g., NaOH or KOH) to yield the sodium or potassium salt of the acid.

-

Acidification: The salt is then acidified with a strong acid (e.g., HCl) to produce the free this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. A combination of techniques is typically employed.

Experimental Protocol:

-

Acidic Precipitation and Solvent Extraction: Following the biotechnological route, the acidified solution containing the free fatty acid can be cooled to induce precipitation. The precipitate can then be collected and further purified by solvent extraction using a non-polar solvent like hexane.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying fatty acids.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the fatty acid is in its protonated form.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) can be used.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified product.

-

Quantitative Data and Analytical Characterization

Table 1: Expected Yield and Purity from Biotechnological Synthesis (based on non-deuterated analogue)

| Parameter | Value |

| Overall Yield | ~78% (by weight) |

| Purity | >95% (by weight) |

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ¹³C NMR to confirm the carbon skeleton.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation or silylation), GC-MS can be used to assess purity and confirm the mass spectrum.

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative mass spectrometry-based metabolomics.

Experimental Workflow for Metabolite Quantification:

Caption: Use of this compound as an internal standard.

By adding a known amount of this compound to a biological sample before processing, any variations in sample extraction, derivatization, and instrument response can be normalized, leading to accurate quantification of the endogenous, non-deuterated 3-hydroxyoctanoic acid.

biological role of medium-chain hydroxy fatty acids

An In-depth Technical Guide on the Biological Role of Medium-Chain Hydroxy Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medium-chain hydroxy fatty acids (MCHFAs) are a class of lipid molecules characterized by a carbon backbone of 6 to 12 atoms with at least one hydroxyl group. These molecules are metabolic intermediates in fatty acid β-oxidation and are also found as components of complex lipids, such as the Lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria[1][2]. Once considered merely as byproducts of metabolism, MCHFAs are now recognized as potent signaling molecules with diverse biological roles, ranging from immunomodulation and metabolic regulation to taste perception[3][4][5]. Their unique chemical structure allows them to interact with specific cellular receptors and modulate key signaling pathways, making them a subject of growing interest in drug development and nutritional science. This guide provides a comprehensive overview of the core biological functions of MCHFAs, details the experimental protocols used to study them, and summarizes key quantitative data.

Core Signaling Pathway: The GPR84 Receptor

The primary receptor through which many MCHFAs exert their effects is the G protein-coupled receptor 84 (GPR84), a formerly orphan receptor predominantly expressed in immune cells like leukocytes, monocytes, and macrophages[1][6]. MCHFAs with carbon chain lengths of 9 to 14 are known agonists for GPR84[6]. Notably, hydroxylated MCFAs, particularly those with the hydroxyl group at the C2 or C3 position (e.g., 3-hydroxydecanoic acid), are more potent activators of GPR84 than their non-hydroxylated counterparts[1].

Activation of GPR84 by MCHFAs initiates a signaling cascade primarily through a pertussis toxin-sensitive Gi/o pathway[1][6]. This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6].

-

Calcium Mobilization: GPR84 activation triggers a rise in intracellular free calcium [Ca2+], a key second messenger in many cellular processes[6][7].

-

Stimulation of Pro-inflammatory Responses: In immune cells, GPR84 activation amplifies LPS-stimulated production of pro-inflammatory cytokines, such as interleukin-12 (B1171171) (IL-12) p40[6].

dot

Caption: The GPR84 signaling pathway activated by MCHFAs.

Biological Roles of Medium-Chain Hydroxy Fatty Acids

Immunomodulation and Inflammation

MCHFAs are significant players in the immune system. Their role as a component of bacterial LPS means they can be recognized by the plant immune system, triggering defense responses[8]. In mammals, 3-hydroxy fatty acids are considered biomarkers for endotoxins[2].

Through GPR84, MCHFAs act as pro-inflammatory mediators. The activation of GPR84 in macrophages enhances the inflammatory response to other stimuli, such as LPS[6]. This suggests GPR84 and its MCHFA ligands play a role in amplifying immune responses during bacterial infection[1][6]. Some MCHFAs, like 6-hydroxyhexanoic acid (6-HHA), have also been shown to protect against obesity-associated systemic inflammation, suggesting a more complex, context-dependent role in immunity[9].

Metabolic Regulation

MCHFAs and their non-hydroxylated counterparts are deeply involved in energy metabolism. Unlike long-chain fatty acids, they can enter mitochondria for β-oxidation without the need for the carnitine shuttle, making them a rapid energy source[5][10]. Beyond their role as fuel, they act as signaling molecules in metabolic health.

-

Brown Adipose Tissue (BAT) Activity: GPR84 is highly expressed in BAT. Its activation by MCHFAs increases intracellular calcium, which in turn boosts mitochondrial respiration and thermogenic activity[7]. Mice lacking GPR84 show impaired BAT function and increased susceptibility to cold[7].

-

Hepatic Function: Endogenous MCFA-mediated GPR84 signaling has been shown to protect the liver from diet-induced lipotoxicity and fibrosis[11].

-

Insulin (B600854) Sensitivity: MCHFAs can improve insulin sensitivity and regulate glucose metabolism, making them a therapeutic target for metabolic diseases like diabetes[12][13]. The MCFA 6-HHA has been shown to improve glucose intolerance and insulin resistance in mouse models of obesity[9].

Other Biological Functions

-

Taste Perception: GPR84 is expressed in taste cells and is essential for the oral detection of medium-chain saturated fatty acids, suggesting a role in dietary fat perception[3].

-

Antimicrobial and Biosurfactant Activity: Certain 3-hydroxy fatty acids are integral components of lipopeptide biosurfactants produced by bacteria such as Bacillus subtilis. The specific composition of these fatty acids is crucial for the biosurfactant's activity in reducing surface tension[14].

-

Anti-Phagocytic Properties: In the context of the pathogenic yeast Cryptococcus, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, potentially helping the yeast evade the host immune system[15].

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity, analysis, and production of MCHFAs.

Table 1: GPR84 Ligand Specificity and Analytical Parameters

| Parameter | Value | Analyte/System | Reference |

|---|---|---|---|

| GPR84 Agonist Carbon Length | C9 - C14 | Medium-Chain Fatty Acids | [6] |

| LC-MS/MS LLOQ (MCFAs) | 0.05 - 0.1 µM | 3-NPH derivatized MCFAs | [16] |

| LC-MS/MS LLOD (MCFAs) | 10 - 30 nM | 3-NPH derivatized MCFAs | [16] |

| LC-MS/MS Linearity (R²) | > 0.98 | 3-NPH derivatized SMCFAs | [16] |

LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; SMCFA: Short- and Medium-Chain Fatty Acids.

Table 2: Biosynthesis and Production of Hydroxy Fatty Acids

| Product | Substrate | Host Organism | Titer/Yield | Reference |

|---|---|---|---|---|

| ω-hydroxydecanoic acid | Decanoic acid | Engineered E. coli | 192.22 mg/L (0.41 mol/mol yield) | [17] |

| ω-hydroxyoctanoic acid | Octanoic acid | Engineered E. coli | 275.48 mg/L (0.63 mol/mol yield) | [17] |

| ω-hydroxydodecanoic acid | Dodecanoic acid | Engineered E. coli | 249.03 mg/L (0.56 mol/mol yield) | [17] |

| Medium-Chain-Length PHA | Fatty Acids | Transgenic Arabidopsis thaliana | ~4 mg/g dry weight | [18] |

PHA: Polyhydroxyalkanoate, a polymer of 3-hydroxyalkanoic acids.

Experimental Protocols

Quantification of MCHFAs in Biological Samples

Accurate quantification of MCHFAs is critical for understanding their physiological roles. The most common methods involve chromatography coupled with mass spectrometry.

dot

Caption: General workflow for MCHFA quantification via LC-MS/MS or GC-MS.

Detailed Methodology: RPLC-MS/MS with 3-NPH Derivatization [16][19]

-

Sample Preparation: Biological fluids (e.g., plasma) are spiked with internal standards (stable isotope-labeled fatty acids). Proteins are precipitated using an organic solvent like acetonitrile.

-

Extraction: The supernatant containing the fatty acids is collected after centrifugation.

-

Derivatization: The carboxylic acid group of the MCHFAs is derivatized with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH). This step improves chromatographic retention on reversed-phase columns and enhances ionization efficiency for mass spectrometry, significantly increasing sensitivity.

-

RPLC Separation: The derivatized samples are injected into a reversed-phase liquid chromatography (RPLC) system. A gradient of organic solvent (e.g., acetonitrile) in water is used to separate the different fatty acid species based on their hydrophobicity.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). Specific precursor-to-product ion transitions are monitored for each MCHFA and its corresponding internal standard, providing high selectivity and sensitivity.

-

Quantification: The concentration of each MCHFA is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

GPR84 Activation Assays

To determine if a compound acts as a GPR84 agonist, several in vitro functional assays are employed.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor. In membranes from cells expressing GPR84, an agonist will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

-

Protocol Outline: Prepare cell membranes from a cell line overexpressing GPR84 (e.g., CHO or HEK293 cells)[1][6].

-

Incubate the membranes with the test MCHFA and [35S]GTPγS in a suitable buffer containing GDP.

-

Following incubation, separate the membrane-bound [35S]GTPγS from the free nucleotide, typically by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter. An increase in bound [35S]GTPγS compared to the vehicle control indicates G protein activation.

-

-

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Protocol Outline: Load GPR84-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[6].

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

-

Add the test MCHFA and monitor the change in fluorescence over time. An increase in fluorescence intensity corresponds to a rise in intracellular calcium, indicating receptor activation.

-

Conclusion

Medium-chain hydroxy fatty acids are emerging as a crucial class of signaling lipids with significant roles in immunity and metabolism. Their activity is often mediated by the GPR84 receptor, which translates the presence of these fatty acids into pro-inflammatory and metabolically active signals. The ability of hydroxylated MCFAs to potently activate this receptor highlights the importance of specific structural features for biological activity. With robust analytical methods for their quantification and functional assays to probe their effects, the field is poised for further discoveries. For drug development professionals, GPR84 and the pathways modulated by MCHFAs represent promising targets for therapeutic intervention in metabolic disorders, inflammatory diseases, and potentially even cancer.

References

- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Intake of medium-chain fatty acids induces myocardial oxidative stress and atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

3-Hydroxyoctanoic Acid-d12 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control measures for 3-Hydroxyoctanoic Acid-d12, a deuterated stable isotope-labeled internal standard. The information herein is essential for its application in quantitative bioanalytical studies, metabolic research, and as a tracer in drug development.

Core Analytical Data

The following table summarizes the key analytical specifications for a representative batch of this compound. These values are typical for a high-quality standard used in research and development.

| Parameter | Specification | Result |

| Identity | ||

| CAS Number | 1215622-76-6[1] | Confirmed |

| Molecular Formula | C₈H₄D₁₂O₃[1] | Confirmed |

| Molecular Weight | 172.28 g/mol [1][2] | 172.28 |

| Purity & Impurities | ||

| Chemical Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Purity (D-enrichment) | ≥99 atom % D | 99.6 atom % D |

| Residual Solvents (by GC-HS) | ≤0.5% | Complies |

| Water Content (by Karl Fischer) | ≤0.5% | 0.2% |

| Physical Properties | ||

| Appearance | Pale Beige Waxy Solid[1] | Conforms |

| Solubility | Soluble in Chloroform, Ethanol, Methanol (B129727) | Conforms |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere[1] | N/A |

Experimental Protocols

Detailed methodologies for the key analytical tests performed to generate the data in the table above are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

-

Data Analysis: The area percent of the main peak corresponding to this compound is calculated to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity

-

Objective: To confirm the identity and determine the isotopic enrichment of deuterium (B1214612) in this compound.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Mass Range: m/z 100-300.

-

Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the deuterated species (m/z for [M-H]⁻) compared to the non-deuterated and partially deuterated species. The isotopic enrichment is calculated based on the intensity of these peaks.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

-

Objective: To identify and quantify any residual solvents from the synthesis process.

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 min

-

Ramp: 10°C/min to 240°C, hold for 5 min

-

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium.

-

Headspace Parameters:

-

Vial equilibration temperature: 80°C

-

Equilibration time: 20 min

-

-

Data Analysis: The peak areas of any detected solvents are compared to a standard of known concentration to quantify the amount of each residual solvent.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the quality control of this compound.

Caption: Quality Control Workflow for this compound.

Caption: Logical Relationship for Final Purity Assessment.

References

In-Depth Technical Guide: Solubility of 3-Hydroxyoctanoic Acid-d12 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyoctanoic Acid-d12 in organic solvents. It includes available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visualization of the relevant signaling pathway.

Introduction to 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is a medium-chain beta-hydroxy fatty acid. It is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, a G protein-coupled receptor[1]. The deuterated form, this compound, is a valuable tool in metabolic research, often used as an internal standard in mass spectrometry-based studies. Understanding its solubility is critical for the design and execution of a wide range of in vitro and in vivo experiments.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its non-deuterated counterpart and general principles of fatty acid chemistry, a solubility profile can be inferred.

General Principles of Fatty Acid Solubility: The solubility of fatty acids is dictated by the polarity of both the fatty acid and the solvent. As the carbon chain length increases, fatty acids become more hydrophobic and thus less soluble in polar solvents and more soluble in non-polar organic solvents. The presence of a hydroxyl group, as in 3-hydroxyoctanoic acid, increases its polarity compared to the corresponding saturated fatty acid, octanoic acid.

The following table summarizes the available solubility data for both 3-Hydroxyoctanoic Acid and its deuterated analog.

| Compound | Solvent | Solubility | Data Type |

| 3-Hydroxyoctanoic Acid | Dimethyl Sulfoxide (DMSO) | 42.5 mg/mL[2] | Quantitative |

| Water | 10 mg/mL[2] | Quantitative | |

| Chloroform | Soluble[3] | Qualitative | |

| Ethanol | Soluble[3] | Qualitative | |

| Methanol | Soluble[3] | Qualitative | |

| Ether | Slightly Soluble[4] | Qualitative | |

| This compound | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative |

| Methanol | Slightly Soluble | Qualitative |

Experimental Protocol for Solubility Determination

This section outlines a standardized method for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

3.1. Materials

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, ethanol, methanol, chloroform, acetonitrile, etc.), analytical grade or higher

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Pipettes and tips

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2. Procedure

-

Preparation of Stock Solutions (for calibration curve):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

-

Sample Processing:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the calibration standards using a validated HPLC or GC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

3.3. Data Analysis and Reporting

-

The solubility should be reported in units of mg/mL or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Signaling Pathway and Experimental Workflow

4.1. GPR109B Signaling Pathway

3-Hydroxyoctanoic acid is an agonist of the G protein-coupled receptor GPR109B, which is predominantly expressed in adipocytes[5]. The activation of this receptor leads to an anti-lipolytic effect. The signaling cascade is depicted below.

References

- 1. 3-Hydroxyoctanoic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chembk.com [chembk.com]

- 5. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomers of 3-Hydroxyoctanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 3-hydroxyoctanoic acid: (R)-(-)-3-hydroxyoctanoic acid and (S)-(+)-3-hydroxyoctanoic acid. It covers their synthesis, chiral separation, physicochemical properties, and distinct biological activities, with a focus on their interaction with the hydroxycarboxylic acid receptor 3 (HCA3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Stereochemical Properties

The two enantiomers of 3-hydroxyoctanoic acid possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of the hydroxyl group at the chiral center (C3). This stereoisomerism results in distinct optical properties and differential interactions with biological systems.

Table 1: Physicochemical Properties of 3-Hydroxyoctanoic Acid Enantiomers

| Property | (R)-(-)-3-Hydroxyoctanoic Acid | (S)-(+)-3-Hydroxyoctanoic Acid | Racemic (±)-3-Hydroxyoctanoic Acid |

| Molecular Formula | C₈H₁₆O₃ | C₈H₁₆O₃ | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol [1][2] | 160.21 g/mol | 160.21 g/mol [2] |

| CAS Number | 44987-72-6[1] | 33796-86-0[3] | 14292-27-4[2][4] |

| Appearance | Solid[1] | Solid | Solid |

| Melting Point (°C) | Not explicitly available | Not explicitly available | Not explicitly available |

| Specific Rotation [α]D | -21° (c=1.9 in CHCl₃)[5] | +21° (c=1.9 in CHCl₃) (inferred) | 0° |

| IUPAC Name | (3R)-3-hydroxyoctanoic acid[1] | (3S)-3-hydroxyoctanoic acid | 3-hydroxyoctanoic acid[2][4] |

Note: The specific rotation of the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-enantiomer, as is characteristic of enantiomeric pairs.

Synthesis and Chiral Separation

The preparation of enantiomerically pure 3-hydroxyoctanoic acid typically involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Reformatsky Reaction

A common method for the synthesis of β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[6][7][8][9][10] This can be adapted for the synthesis of 3-hydroxyoctanoic acid.

Experimental Protocol: Racemic Synthesis of Ethyl 3-Hydroxyoctanoate (B1259324)

-

Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.2 eq) and a crystal of iodine to dry tetrahydrofuran (B95107) (THF). Heat the mixture to reflux until the iodine color disappears, indicating zinc activation.

-

Reaction Mixture: To the activated zinc suspension, add a solution of hexanal (B45976) (1.0 eq) in dry THF.

-

Addition of α-halo Ester: Slowly add a solution of ethyl bromoacetate (B1195939) (1.1 eq) in dry THF to the reaction mixture via the dropping funnel, maintaining a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 3-hydroxyoctanoate can be purified by silica (B1680970) gel column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed to racemic 3-hydroxyoctanoic acid using standard procedures, such as refluxing with aqueous sodium hydroxide (B78521) followed by acidification.

Caption: Racemic synthesis of 3-hydroxyoctanoic acid via the Reformatsky reaction.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture into its constituent enantiomers can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are particularly effective for this separation.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase column, such as a CHIRALPAK® IA or similar amylose-based column, is used.[11]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, a starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable. Detection is typically performed at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

-

Sample Preparation: Dissolve the racemic 3-hydroxyoctanoic acid in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Injection volume: 10 µL

-

-

Elution and Detection: The two enantiomers will elute at different retention times. The elution order should be confirmed by injecting standards of the pure enantiomers if available.

-

Fraction Collection: The separated enantiomers can be collected using a fraction collector for further use.

Biological Activity and Signaling Pathways

The enantiomers of 3-hydroxyoctanoic acid exhibit distinct biological activities, primarily through their interaction with the G protein-coupled receptor HCA3 (also known as GPR109B).

Activation of HCA3 Receptor

3-Hydroxyoctanoic acid is the primary endogenous agonist for the HCA3 receptor.[4][12] This receptor is coupled to an inhibitory G protein (Gi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of 3-Hydroxyoctanoic Acid via HCA3

Upon binding of 3-hydroxyoctanoic acid to the HCA3 receptor, a conformational change is induced, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in a reduction of the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger. This signaling cascade can modulate various cellular processes, including lipolysis.

Caption: HCA3 receptor signaling pathway initiated by 3-hydroxyoctanoic acid.

Antimicrobial and Quorum Sensing Inhibition Activity

(R)-3-hydroxyoctanoic acid has been reported to possess antimicrobial properties and can inhibit quorum sensing in certain bacteria, such as Pseudomonas aeruginosa.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare an overnight culture of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[13][14]

-

Compound Preparation: Prepare a stock solution of the 3-hydroxyoctanoic acid enantiomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth medium.[15][16]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Experimental Protocol: Pyocyanin (B1662382) Production Inhibition Assay (Quorum Sensing Inhibition)

-

Bacterial Strain: Pseudomonas aeruginosa PAO1 is commonly used for this assay.

-

Culture Medium: Grow the bacteria in a medium that promotes pyocyanin production, such as King's A broth.[13]

-

Assay Setup: Inoculate fresh King's A broth with an overnight culture of P. aeruginosa PAO1. Add various sub-MIC concentrations of the 3-hydroxyoctanoic acid enantiomer to the cultures.

-

Incubation: Incubate the cultures at 37°C with shaking for 24-48 hours.

-

Pyocyanin Extraction: Centrifuge the cultures to pellet the bacterial cells. Extract the pyocyanin from the supernatant with chloroform (B151607). Re-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (0.2 N HCl), which will turn pink.[18]

-

Quantification: Measure the absorbance of the pink solution at 520 nm. A decrease in absorbance in the treated samples compared to the untreated control indicates inhibition of pyocyanin production.[19]

Key Experimental Methodologies

HCA3 Receptor Activation Assays

The activation of the HCA3 receptor by 3-hydroxyoctanoic acid can be quantified using several in vitro functional assays.

Experimental Protocol: GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human HCA3 receptor.

-

Assay Buffer: Prepare a binding buffer containing HEPES, MgCl₂, NaCl, and saponin.

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of the 3-hydroxyoctanoic acid enantiomer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [³⁵S]GTPγS. The amount of bound radioactivity on the filter is then quantified by scintillation counting.[20] An increase in [³⁵S]GTPγS binding indicates receptor activation.

Experimental Protocol: cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity through the quantification of intracellular cAMP levels.

-

Cell Culture: Use a cell line expressing the HCA3 receptor.

-

Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.

-

Compound Treatment: Concurrently, treat the cells with varying concentrations of the 3-hydroxyoctanoic acid enantiomer.

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[21][22][23][24][25]

-

Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates activation of the Gi-coupled HCA3 receptor.

Conclusion and Future Perspectives

The enantiomers of 3-hydroxyoctanoic acid represent important molecules for research in metabolic regulation and infectious diseases. Their distinct interactions with the HCA3 receptor and their effects on bacterial communication highlight the significance of stereochemistry in biological activity. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of these compounds. Future research should focus on elucidating the full spectrum of biological targets for each enantiomer, developing more potent and selective analogs, and exploring their efficacy in preclinical models of metabolic and infectious diseases.

References

- 1. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyoctanoic acid (HMDB0001954) [hmdb.ca]

- 4. 3-Hydroxyoctanoic acid - Wikipedia [en.wikipedia.org]

- 5. Showing Compound (R)-3-Hydroxyoctanoic acid (FDB010907) - FooDB [foodb.ca]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Hydroxyoctanoic Acid-d12 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic Acid-d12 is the deuterated form of 3-hydroxyoctanoic acid, a naturally occurring medium-chain fatty acid. Due to its structural similarity and mass difference from the endogenous analyte, this compound serves as an ideal internal standard for accurate and precise quantification of 3-hydroxyoctanoic acid in various biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of analytical data.

3-Hydroxyoctanoic acid itself is a metabolite involved in fatty acid biosynthesis and has been identified as an endogenous agonist for the G-protein coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3). This receptor is implicated in the regulation of lipolysis and other metabolic processes. Accurate quantification of 3-hydroxyoctanoic acid is therefore essential for studying its physiological and pathological roles.

These application notes provide a detailed protocol for the quantification of 3-hydroxyoctanoic acid in human plasma using this compound as an internal standard, along with information on the relevant biological pathways.

Quantitative Analysis of 3-Hydroxyoctanoic Acid in Human Plasma by LC-MS/MS

This section outlines a validated method for the determination of 3-hydroxyoctanoic acid in human plasma.

Method Parameters

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation |

| Calibration Range | 0.1 - 25 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Upper Limit of Quantification (ULOQ) | 25 µg/mL |

Method Validation Summary

The following tables summarize the performance characteristics of the analytical method.

Table 1: Precision and Accuracy

| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Recovery, n=6) | Inter-day Accuracy (%Recovery, n=18) |

| 3-Hydroxyoctanoic Acid | 0.1 (LLOQ) | ≤ 15% | ≤ 15% | 85-115% | 85-115% |

| 0.3 (Low QC) | ≤ 15% | ≤ 15% | 85-115% | 85-115% | |

| 10 (Mid QC) | ≤ 15% | ≤ 15% | 85-115% | 85-115% | |

| 20 (High QC) | ≤ 15% | ≤ 15% | 85-115% | 85-115% |

Table 2: Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |

| 3-Hydroxyoctanoic Acid | Low QC | > 85% | 90-110% |

| High QC | > 85% | 90-110% | |

| This compound | Working Concentration | > 85% | 90-110% |

Table 3: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 24 hours | Room Temperature | 85-115% |

| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 85-115% |

| Long-term | 90 days | -80°C | 85-115% |

Experimental Protocols

Preparation of Stock and Working Solutions

-

3-Hydroxyoctanoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxyoctanoic acid in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the 3-hydroxyoctanoic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples).

-

Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

3-Hydroxyoctanoic Acid: Precursor ion (m/z) 159.1 -> Product ion (m/z) 115.1

-

This compound: Precursor ion (m/z) 171.2 -> Product ion (m/z) 123.2

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument used.

-

Signaling Pathways and Experimental Workflows

GPR109B (HCAR3) Signaling Pathway

3-Hydroxyoctanoic acid is an agonist for the G-protein coupled receptor GPR109B. Activation of this receptor, primarily in adipocytes, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of lipolysis.

Caption: GPR109B signaling cascade initiated by 3-hydroxyoctanoic acid.

Fatty Acid Biosynthesis Pathway

3-Hydroxyoctanoic acid is an intermediate in the fatty acid biosynthesis pathway. This pathway involves a series of enzymatic reactions that build up fatty acids from acetyl-CoA and malonyl-CoA.

Caption: Simplified overview of the fatty acid biosynthesis pathway.

Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow of the quantitative analysis of 3-hydroxyoctanoic acid in plasma samples.

Caption: Workflow for 3-hydroxyoctanoic acid quantification in plasma.

Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids Using LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are hydroxylated lipids that play significant roles in various biological processes. They are key components of lipopolysaccharide (LPS) in Gram-negative bacteria, acting as potent triggers of the innate immune response.[1] In mammals, 3-OH-FAs are intermediates in mitochondrial fatty acid β-oxidation, and their abnormal accumulation can indicate metabolic disorders.[2] Given their roles as biomarkers for bacterial endotoxins and metabolic diseases, robust and sensitive quantitative methods are crucial for advancing research and clinical diagnostics.[1][2] This document outlines a comprehensive protocol for the quantitative analysis of 3-OH-FAs in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its specificity and sensitivity.[3]

Biological Significance of 3-Hydroxy Fatty Acids

3-OH-FAs are implicated in several key biological pathways:

-

Innate Immunity: As a core component of the Lipid A moiety of LPS, 3-OH-FAs are recognized by the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The chain length of these 3-OH-FAs can influence the intensity of the immune response.

-

Metabolic Disorders: The accumulation of 3-OH-FAs in plasma or tissues can be an indicator of defects in the fatty acid β-oxidation pathway, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2]

-

Plant and Microbial Interactions: In plants, medium-chain 3-OH-FAs can trigger pattern-triggered immunity (PTI) by interacting with specific cell-surface receptors, enhancing resistance to pathogens.[4]

Signaling Pathway: LPS-Induced TLR4 Activation

The diagram below illustrates the canonical signaling pathway initiated by the recognition of LPS, which contains 3-OH-FAs, by the TLR4 receptor complex.

Caption: LPS recognition by TLR4/MD-2 initiates an intracellular signaling cascade.

Experimental Workflow and Protocols

A generalized workflow for the quantitative analysis of 3-OH-FAs is presented below. This involves sample preparation, including lipid extraction and optional derivatization, followed by LC-MS analysis and data processing.

Caption: General experimental workflow for 3-OH-FA quantification by LC-MS.

Protocol 1: Sample Preparation

This protocol is a composite based on established methods for extracting both free and total 3-OH-FAs from plasma or serum.[5]

-

Internal Standard Spiking: To 500 µL of plasma or serum, add a known concentration of stable isotope-labeled internal standards (e.g., d4-3-OH-C16:0). This is critical for accurate quantification via stable isotope dilution.[2][5]

-

For Total 3-OH-FAs (Free + Esterified):

-

Add 500 µL of 10 M NaOH to the sample.

-

Incubate at 37°C for 30 minutes to hydrolyze ester linkages.[5]

-

-

Acidification: Acidify the samples with 6 M HCl to protonate the fatty acids, preparing them for extraction.[5]

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate (B1210297) to the sample, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the upper organic layer.

-

Repeat the extraction step once more to ensure complete recovery.[5]

-

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[5]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of Methanol:Acetonitrile 50:50 v/v) compatible with the LC mobile phase.

Protocol 2: Derivatization (Optional but Recommended)

Direct analysis of underivatized fatty acids can suffer from poor ionization efficiency in mass spectrometry.[6] Derivatization of the carboxylic acid group can significantly enhance sensitivity, especially in positive ion mode.[7][8]

-

Reagent: Use a derivatizing agent such as 2-picolylamine (2-PA) or 3-nitrophenylhydrazine (B1228671) (3-NPH).[8][9]

-

Reaction: Mix the dried lipid extract with the derivatization reagent and a coupling agent (e.g., EDC) in a suitable solvent like acetonitrile.

-

Incubation: Allow the reaction to proceed at room temperature or with gentle heating according to the specific reagent's protocol.

-

Quenching: Stop the reaction if necessary and prepare the sample for LC-MS injection.

Protocol 3: LC-MS/MS Analysis

This protocol uses a standard reverse-phase chromatography setup coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][10]

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[11][12]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~50% B, increasing to 98-100% B over 10-15 minutes to elute the fatty acids.[13]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized FAs or positive mode for derivatized FAs.[6]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each 3-OH-FA and its corresponding internal standard. The precursor ion is typically [M-H]⁻ in negative mode.

-

Data Presentation: Quantitative Data

The following tables provide examples of MRM transitions and typical concentration ranges for selected 3-OH-FAs.

Table 1: Example MRM Transitions for Underivatized 3-OH-FAs (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-OH-C10:0 | 187.1 | 59.1 | -20 |

| 3-OH-C12:0 | 215.2 | 59.1 | -22 |

| 3-OH-C14:0 | 243.2 | 59.1 | -25 |

| 3-OH-C16:0 | 271.3 | 59.1 | -28 |

| d4-3-OH-C16:0 | 275.3 | 63.1 | -28 |

| 3-OH-C18:0 | 299.3 | 59.1 | -30 |

Note: The product ion at m/z 59 corresponds to the [CH₃COO]⁻ fragment. Collision energies are instrument-dependent and require optimization.

Table 2: Representative Concentrations of 3-OH-FAs in Human Plasma

| 3-Hydroxy Fatty Acid | Concentration Range (µmol/L) | Condition | Reference |

| Total 3-OH-C14:0 | 0.1 - 0.5 | Healthy Control | [5] |

| Total 3-OH-C16:0 | 0.2 - 1.0 | Healthy Control | [5] |

| Total 3-OH-C14:0 | > 5.0 | LCHAD Deficiency | [2][5] |

Note: Concentrations can vary significantly based on physiological state, diet, and disease.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific platform for the quantification of 3-hydroxy fatty acids in various biological samples. The use of stable isotope-labeled internal standards and MRM-based detection ensures high accuracy and precision.[2][3] Careful sample preparation is key to obtaining reliable data, and optional derivatization can further enhance detection sensitivity.[7] This analytical approach is invaluable for clinical research into metabolic disorders and for studying the role of microbial components in the host immune response.

References

- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

- 5. lipidmaps.org [lipidmaps.org]

- 6. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. algimed.com [algimed.com]

- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies [frontiersin.org]

Application Note: Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate and sensitive quantification of 3-hydroxyoctanoic acid in biological samples is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 3-hydroxyoctanoic acid, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of 3-hydroxyoctanoic acid in biological matrices using a GC-MS method involving silylation.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for the analysis of 3-hydroxy fatty acids. While specific data for 3-hydroxyoctanoic acid is highlighted, the method is applicable to a range of 3-hydroxy fatty acids.

| Parameter | Value | Reference |

| Analyte | 3-Hydroxyoctanoic Acid | [1] |

| Matrix | Serum, Plasma | [1] |

| Derivatization | Silylation with BSTFA + TMCS | [1][2][3] |

| Internal Standard | Stable isotope-labeled 3-hydroxy fatty acids | [1] |

| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for trace analysis.[2] | |

| Limit of Quantification (LOQ) | Not explicitly stated, but method is used for quantitative measurement.[1] | |

| Linearity | Established using standard curves with stable isotope dilution.[1] | |

| Precision (CV%) | 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for a range of 3-hydroxy fatty acids.[1] | |

| Recovery | Not explicitly stated, but the use of stable isotope-labeled internal standards compensates for matrix effects and extraction losses. |

Experimental Protocols

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of 3-hydroxyoctanoic acid in biological samples such as serum or plasma.

Materials and Reagents

-

3-Hydroxyoctanoic acid standard

-

Stable isotope-labeled internal standards (e.g., d3-3-hydroxyoctanoic acid)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

-

Ethyl acetate

-

6 M Hydrochloric acid (HCl)

-

10 M Sodium hydroxide (B78521) (NaOH)

-

Nitrogen gas supply

-

Autosampler vials with inserts

-

Heating block or oven

-

Vortex mixer

Sample Preparation

-

Sample Collection: Collect 500 µL of serum or plasma.[1]

-

Internal Standard Addition: Add a known amount of stable isotope-labeled internal standard to the sample.[1]

-

Hydrolysis (for total 3-hydroxyoctanoic acid): For the determination of total (free and esterified) 3-hydroxyoctanoic acid, add 500 µL of 10 M NaOH to the sample and incubate for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[1]

-

Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.[1]

-

Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate.[1]

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37 °C.[1]

Derivatization

-

Reagent Addition: To the dried extract, add 100 µL of BSTFA with 1% TMCS.[1]

-

Reaction: Cap the vial tightly and heat at 80 °C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1]

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are example GC-MS parameters that can be adapted for specific instrumentation.

| Parameter | Value |

| Gas Chromatograph | Agilent 5890 series II system or equivalent[1] |

| Column | HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1][4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min[2] |

| Injector Temperature | 250 °C[2][3] |

| Injection Mode | Splitless (1 µL injection volume)[2][3] |

| Oven Temperature Program | Initial temperature: 80 °C, hold for 5 minutes.[1] Ramp 1: 3.8 °C/min to 200 °C.[1] Ramp 2: 15 °C/min to 290 °C, hold for 6 minutes.[1] |

| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent[4] |

| MS Transfer Line Temp. | 280 °C[2][3] |

| Ion Source Temperature | 230 °C[3][4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[2][3] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |